![molecular formula C8H9BF3KO2 B2625492 Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide CAS No. 1448675-13-5](/img/structure/B2625492.png)

Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide is an organometallic reagent . It has a molecular weight of 244.06 and a molecular formula of C8H9BF3KO2 . It is used in research .

Molecular Structure Analysis

The InChI code for Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide is 1S/C8H9BF3O2.K/c1-13-7-2-4-8(5-3-7)14-6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 . The SMILES representation is [K+].COC1=CC=C(C=C1)B-(F)F .

Chemical Reactions Analysis

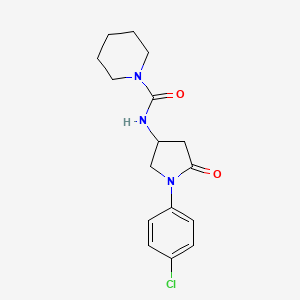

Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates .

Physical And Chemical Properties Analysis

Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide is a powder . It has a molecular weight of 244.06 and a molecular formula of C8H9BF3KO2 . The storage temperature is 4 degrees Celsius .

科学的研究の応用

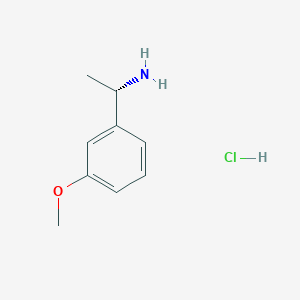

Enantioselective Synthesis

Potassium trifluoro(organo)borates, like Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide, have been instrumental in the enantioselective synthesis of alpha-amino esters and alanine derivatives. The use of chiral rhodium catalysts and in situ enantioselective protonation with these borates has resulted in high yields and enantiomeric excesses, marking significant advancements in the field of asymmetric synthesis and organic chemistry (Navarre et al., 2008) (Navarre et al., 2004).

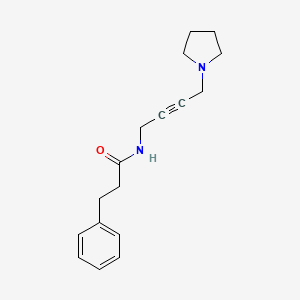

Reactivity and Organic Synthesis

These borates have proven to be more reactive than traditional organoboron reagents, displaying versatility in various reactions, including transmetallation with transition metals. Their stability and reactivity make them valuable reagents in organic synthesis, leading to new methodologies and products (Darses & Genet, 2003) (Darses & Genet, 2003).

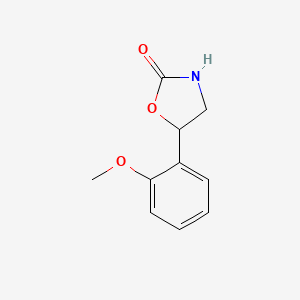

Conjugate Addition Reactions

The compound has also been pivotal in efficient and enantioselective conjugate addition reactions, catalyzed by chiral rhodium complexes, leading to high yields and enantiomeric excesses. This showcases the compound's role in fine-tuning synthetic pathways for producing complex organic molecules with high precision (Navarre et al., 2005).

Safety And Hazards

Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash with plenty of soap and water if it comes into contact with skin .

Relevant Papers

Unfortunately, the search results did not provide any specific papers related to Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide .

特性

IUPAC Name |

potassium;trifluoro-[(4-methoxyphenoxy)methyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O2.K/c1-13-7-2-4-8(5-3-7)14-6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYDHLDQFPVKLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COC1=CC=C(C=C1)OC)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2625411.png)

![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)

![5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2625415.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2625425.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2625427.png)

![2-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625428.png)

![6-Benzyl-N-(3-imidazol-1-ylpropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2625431.png)